molecular formula C17H13N3O4 B4775108 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4775108
M. Wt: 323.30 g/mol
InChI Key: RIPQYJUIPKRSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HAMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HAMAP is a pyrimidine derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to exhibit multiple biological activities. However, the limitations of 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

Future research on 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione could focus on identifying its specific targets and mechanisms of action, as well as exploring its potential applications in other fields of medicine such as infectious diseases and neurodegenerative disorders. Additionally, further studies could investigate the potential of 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.

Scientific Research Applications

5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, 5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

6-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-13-8-4-5-11(9-13)18-10-14-15(22)19-17(24)20(16(14)23)12-6-2-1-3-7-12/h1-10,21,23H,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPQYJUIPKRSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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